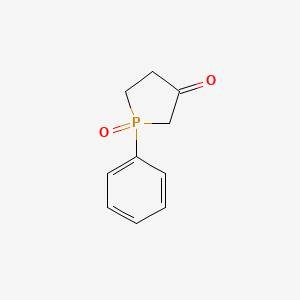
1-Phenyl-1lambda~5~-phospholane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1lambda~5~-phospholane-1,3-dione is an organophosphorus compound characterized by a five-membered ring containing a phosphorus atom bonded to a phenyl group and two carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with a suitable dione precursor under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-1lambda~5~-phospholane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitronium ions, solvents such as chloroform or acetic acid.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Functionalized phospholane derivatives.
Applications De Recherche Scientifique
1-Phenyl-1lambda~5~-phospholane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-Phenyl-1lambda~5~-phospholane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom can form coordination bonds with metal ions, influencing enzymatic activity and cellular processes. Additionally, the phenyl group and carbonyl functionalities contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-Phenyl-1lambda~5~-phospholane-1,3-dione: Unique due to its specific ring structure and functional groups.
Phospholane derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Isoindoline-1,3-dione derivatives: Structurally related compounds with nitrogen in place of phosphorus.
Uniqueness: this compound stands out due to its combination of a phosphorus atom in a five-membered ring and the presence of both phenyl and carbonyl groups
Propriétés
Numéro CAS |
60705-77-3 |
|---|---|
Formule moléculaire |
C10H11O2P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C10H11O2P/c11-9-6-7-13(12,8-9)10-4-2-1-3-5-10/h1-5H,6-8H2 |
Clé InChI |
SPQDVXDWRUERRN-UHFFFAOYSA-N |
SMILES canonique |
C1CP(=O)(CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

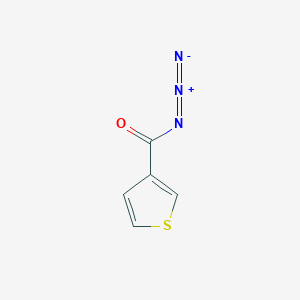

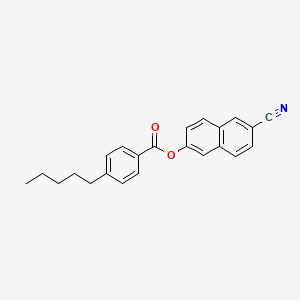


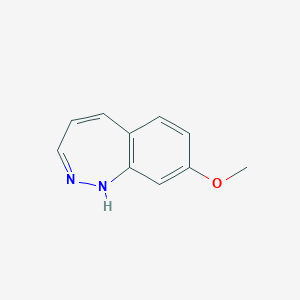
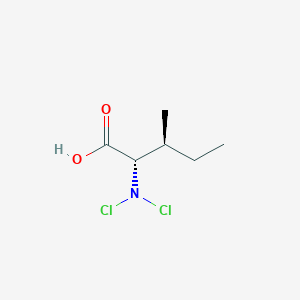

![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
